molecular formula C6H3BrClNO2 B1372142 3-Bromo-5-chloropyridine-2-carboxylic acid CAS No. 1189513-50-5

3-Bromo-5-chloropyridine-2-carboxylic acid

Cat. No.: B1372142
CAS No.: 1189513-50-5
M. Wt: 236.45 g/mol
InChI Key: IUWXGYGVXBPNHT-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemical Science

The pyridine ring is a privileged scaffold in the design of functional molecules. nbinno.comchemicalbook.com As an isostere of benzene, the nitrogen atom in the pyridine ring introduces a dipole moment, enhances hydrogen bonding capability, and improves aqueous solubility, all of which are desirable traits for biologically active compounds. synquestlabs.com This has led to the integration of pyridine moieties into a vast array of pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com

In medicinal chemistry, pyridine-based structures are central to numerous drugs, demonstrating a wide spectrum of therapeutic activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. synquestlabs.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets such as enzymes and receptors.

Similarly, in agrochemical science, the pyridine scaffold is a key component in many commercially successful herbicides, insecticides, and fungicides. innospk.com The unique electronic properties of the pyridine ring can influence the molecule's uptake, translocation, and mode of action within the target pest or plant. The versatility of the pyridine core allows for extensive functionalization, enabling the fine-tuning of activity, selectivity, and environmental persistence.

Overview of Halogenation Strategies in Heterocyclic Synthesis

Halogenation is a fundamental transformation in organic synthesis, and its application to heterocyclic systems like pyridine is crucial for generating valuable intermediates. alfa-chemistry.com Halogens serve as important functional handles that can be readily converted into other groups through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, or metal-halogen exchange reactions.

The introduction of halogens onto a pyridine ring can be challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. Therefore, specific strategies are often required:

Electrophilic Halogenation: This is often performed on activated pyridine rings (e.g., aminopyridines, hydroxypyridines) or pyridine-N-oxides, which have increased electron density.

Sandmeyer-type Reactions: Diazotization of aminopyridines followed by treatment with copper(I) halides is a common method for introducing halogens at specific positions.

Directed Ortho-metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position with a strong base, followed by quenching with an electrophilic halogen source.

Halogen Dance Reactions: Under the influence of strong bases, a halogen atom can migrate to a more thermodynamically stable position on the ring.

The choice of halogenating agent and reaction conditions is critical for achieving the desired regioselectivity. alfa-chemistry.com

Positional Isomerism and Reactivity Trends in Pyridine Carboxylic Acids

The relative positions of the carboxylic acid group and halogen substituents on the pyridine ring profoundly influence the molecule's reactivity and electronic properties. The electron-withdrawing nature of both the nitrogen atom and the carboxylic acid group affects the aromatic system's susceptibility to nucleophilic and electrophilic attack.

For pyridine carboxylic acids, the position of the carboxyl group dictates its electronic influence. For instance, in picolinic acid (2-carboxylic acid), the carboxyl group is ortho to the ring nitrogen. This proximity can lead to intramolecular hydrogen bonding and specific electronic interactions that influence its acidity and reactivity. scbt.com In contrast, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid) have different electronic distributions, which affects their chemical behavior.

Halogen atoms further modulate this reactivity. As electron-withdrawing groups, they decrease the basicity of the pyridine nitrogen and increase the acidity of the carboxylic acid proton. They also influence the regioselectivity of subsequent reactions. A halogen's position determines its susceptibility to displacement via nucleophilic aromatic substitution (SNAr), with halogens at the 2- and 4-positions being generally more labile due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

Academic Research Landscape of 3-Bromo-5-chloropyridine-2-carboxylic acid

The academic and commercial interest in this compound (also known as 3-Bromo-5-chloropicolinic acid) appears to be primarily focused on its role as a specialized building block in organic synthesis. A survey of the scientific literature and patent landscape indicates that this compound is not typically the end-product of research but rather a key intermediate for constructing more complex, often biologically active, molecules.

Its prevalence in the catalogs of chemical suppliers underscores its utility as a readily available starting material for research and development. chemicalbook.com While extensive, dedicated studies on the fundamental properties of this compound itself are limited, its value is demonstrated through its application in synthetic routes disclosed in patents for pharmaceuticals and agrochemicals. A notable patent describes its use as an intermediate in the preparation of azatetralones, highlighting its role in creating scaffolds for further chemical exploration. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—at specific positions on the pyridine ring makes it a versatile synthon for introducing a highly functionalized pyridine moiety into a target structure.

Chemical Profile of this compound

PropertyValue
CAS Number 1189513-50-5
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.46 g/mol
IUPAC Name This compound
Synonyms 3-Bromo-5-chloropicolinic acid, 3-Bromo-2-carboxy-5-chloropyridine
Physical Form Solid

This data is compiled from multiple chemical supplier databases. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXGYGVXBPNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672921
Record name 3-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-50-5
Record name 3-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 5 Chloropyridine 2 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 3-Bromo-5-chloropyridine-2-carboxylic acid

The synthesis of this compound relies on the precise introduction of substituents onto the pyridine (B92270) ring. Established methods generally involve either the construction of the carboxylic acid group on a pre-halogenated pyridine core or the halogenation of a pyridine-2-carboxylic acid precursor. Key strategies include oxidative cleavage pathways and functional group interconversions.

Oxidative Cleavage Pathways in Pyridine Synthesis

One effective method for introducing a carboxylic acid group at the 2-position of a pyridine ring is through the oxidative cleavage of a carbon-carbon double bond. This pathway is particularly useful when a vinyl group is present at the target position. A patented process describes a synthetic sequence where a 2-vinylpyridine (B74390) derivative is converted into the corresponding carboxylic acid. nih.gov

The transformation can be achieved through a two-step process. First, the pyridine compound is treated with ozone (O₃) in a polar solvent like methylene (B1212753) chloride or a methanol/carbon tetrachloride mixture at low temperatures, typically between -78°C and 0°C. nih.gov This ozonolysis step cleaves the double bond to form an intermediate ozonide, which is then subjected to an oxidative workup. Reagents such as sodium chlorite (B76162) or Jones reagent can be used in the second step to convert the intermediate directly to the carboxylic acid. nih.gov

Alternatively, a more direct, one-step oxidative cleavage can be performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄). nih.gov This reaction is typically conducted at temperatures ranging from 0°C to ambient temperature and directly yields the desired carboxylic acid. nih.gov

Table 1: Oxidative Cleavage Methods for Pyridine Carboxylic Acid Synthesis

Method Reagents Temperature Key Features
Two-Step Ozonolysis 1. O₃ 2. Sodium chlorite or Jones reagent -78°C to 0°C Involves formation of an ozonide intermediate.

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Functional group interconversion (FGI) represents a versatile and widely used strategy for the synthesis of pyridine carboxylic acids. These methods involve the transformation of a stable functional group, already positioned on the pyridine ring, into a carboxylic acid. The two most common precursors for this approach are methyl groups and nitriles.

Oxidation of 2-Methylpyridines: The oxidation of a methyl group at the 2-position of the pyridine ring is a direct and common method for preparing picolinic acids. google.comwikipedia.org Various oxidizing agents can be employed for this transformation. A laboratory-scale synthesis often utilizes potassium permanganate (KMnO₄). wikipedia.org For industrial applications, more economical and efficient processes have been developed. One such method involves the oxidation of a methylpyridine, like 3-methylpyridine (B133936) (β-picoline), using a halogen oxidizing agent in the presence of water and actinic radiation. google.com This process can be driven to completion by continuously removing the hydrogen halide byproduct as an azeotrope with water. google.com

Hydrolysis of 2-Cyanopyridines: The hydrolysis of a nitrile (cyanopyridine) group offers another reliable route to the carboxylic acid moiety. This transformation can be performed under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid, to produce the carboxylic acid directly. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a base, like sodium hydroxide. This initially forms the carboxylate salt and ammonia. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

Continuous processes for the hydrolysis of cyanopyridines have been developed, which are particularly useful for industrial-scale production. google.com These methods can be tailored to produce either the amide or the carboxylic acid by controlling the reaction conditions, such as temperature. For the synthesis of picolinic acids from 2-cyanopyridines, care must be taken to avoid excessive temperatures (e.g., above 135°C), which can lead to the decarboxylation of the final product. google.com

Advanced Decarboxylative Halogenation for (Hetero)aryl Carboxylic Acids

While the previous sections described the synthesis of this compound, this section explores a key reaction of this compound and its analogs: decarboxylative halogenation. This transformation is a powerful tool for creating derivatives where the carboxylic acid group is replaced by a halogen, a process that can be challenging to achieve through direct halogenation due to regioselectivity issues. acs.org Recent advancements have established unified strategies that can be applied to a broad range of (hetero)aryl carboxylic acids. researchgate.netnih.gov

Photoredox Catalysis in Decarboxylative Halogenation

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating decarboxylative halogenation. google.comrsc.org A general approach involves the combination of a copper catalyst, a light source (e.g., 365 nm LED), a stoichiometric oxidant, and a halogen atom transfer reagent. rsc.org The mechanism is proposed to proceed via a ligand-to-metal charge transfer (LMCT) upon photoexcitation. This generates an aryl carboxylate radical, which rapidly loses carbon dioxide to form an aryl radical intermediate. researchgate.netnih.gov This highly reactive intermediate can then be trapped by a halogen source. For bromination, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective. nih.govrsc.org This photoredox-based method avoids the harsh conditions and stoichiometric strong oxidants required in many traditional protocols. google.com

Metal-Mediated Decarboxylative Approaches

Metal mediators, particularly copper salts, are central to modern decarboxylative halogenation methods. researchgate.netnih.gov The reaction leverages the ability of copper to engage in single-electron transfer processes. In the photoredox cycle, a Cu(I) species is oxidized to Cu(II), which then facilitates the formation of the aryl radical from the carboxylic acid. rsc.org

The role of the metal becomes even more critical in chlorination and fluorination reactions. While bromination and iodination can proceed efficiently via a halogen atom transfer to the aryl radical, the analogous chlorine atom transfer is often less effective due to the stronger N-Cl bond in common chlorinating agents like N-chlorosuccinimide (NCS). rsc.org To overcome this, a different mechanistic pathway is utilized where the aryl radical is captured by a copper(II) species to form an aryl-copper(III) intermediate. This intermediate then undergoes reductive elimination to form the desired aryl chloride and regenerate the Cu(I) catalyst. researchgate.netnih.gov This dual-pathway approach, enabled by copper mediation, allows for a unified strategy to access a wide variety of aryl halides from a common carboxylic acid precursor. researchgate.netnih.gov

Table 2: Unified Decarboxylative Halogenation Pathways

Halogenation Proposed Mechanism Key Reagents
Bromination/Iodination Aryl Radical + Halogen Atom Transfer Cu catalyst, light, oxidant, DBDMH or N-iodosuccinimide

Regioselectivity in Decarboxylative Halogenation of Pyridine Carboxylic Acids

The decarboxylative halogenation strategy offers excellent control over regioselectivity, as the position of the resulting halogen is dictated by the initial position of the carboxylic acid group. acs.org This is a significant advantage over electrophilic aromatic substitution, where the inherent electronics of the substituted pyridine ring direct the incoming electrophile, often leading to mixtures of isomers.

The unified photoredox/copper-catalyzed method has been shown to be highly effective for all regioisomers of pyridine carboxylic acids. researchgate.net Picolinic (2-carboxylic), nicotinic (3-carboxylic), and isonicotinic (4-carboxylic) acids all undergo decarboxylative bromination, chlorination, and fluorination in good to excellent yields. researchgate.net This demonstrates that the reaction is largely independent of the electronic and steric environment of the carboxylic acid group on the pyridine ring, making it a highly predictable and versatile tool for the synthesis of specifically substituted pyridine derivatives. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Jones reagent
N-chlorosuccinimide (NCS)
Potassium permanganate
Ruthenium tetroxide
Sodium chlorite
3-methylpyridine (β-picoline)
Picolinic acid
Nicotinic acid
Isonicotinic acid
2-cyanopyridine

Synthesis of Isomeric and Analogous Halogenated Pyridine Carboxylic Acids

The synthesis of specific isomers of halogenated pyridine carboxylic acids requires careful control of reaction conditions and the choice of starting materials and reagents. The electronic nature of the pyridine ring and the directing effects of existing substituents play a pivotal role in determining the regiochemical outcome of halogenation reactions.

Regioselective halogenation is a key challenge in the synthesis of polysubstituted pyridines. The pyridine ring is electron-deficient, making electrophilic aromatic substitution reactions more difficult than for benzene. nih.gov Halogenation of unsubstituted pyridine generally requires harsh conditions and often leads to a mixture of products. nih.gov

To achieve regioselectivity, various strategies have been developed. One common approach is the use of pyridine N-oxides, which activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing a practical route to 2-halo-substituted pyridines under mild conditions. nih.govresearchgate.net For instance, Baran et al. have reported the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.com This method avoids the use of highly reactive and hazardous brominating agents like Br₂. tcichemicals.com

Another strategy involves metalation-halogenation sequences. However, these methods often require directing groups to achieve the desired regioselectivity. nih.gov For 3-selective halogenation, which is particularly challenging, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has been developed. This approach temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that can undergo regioselective halogenation with N-halosuccinimides under mild conditions. acs.org

The synthesis of a regioisomer, 3-chloro-5-bromo-2-picolinic acid, has been detailed in the patent literature, starting from 3-aminopyridine. patsnap.com This multi-step process involves diazotization, Sandmeyer reaction to introduce the chlorine and cyano groups, followed by hydrolysis of the nitrile to a carboxylic acid, and finally, bromination using N-bromosuccinimide (NBS) to yield the desired product. patsnap.com The regioselectivity of the final bromination step is directed by the existing substituents on the pyridine ring.

Table 1: Reagents and Conditions for Regioselective Halogenation of Pyridine Systems

StrategyReagent(s)Position SelectivityReference
Pyridine N-oxide activationp-Toluenesulfonic anhydride, Tetrabutylammonium bromideC2-Bromination tcichemicals.com
Pyridine N-oxide activationOxalyl chloride/bromideC2-Halogenation researchgate.net
Zincke imine intermediatesN-halosuccinimidesC3-Halogenation acs.org
Direct HalogenationN-Bromosuccinimide (NBS)Directed by substituents patsnap.com

Pyridine carboxylic acids exist as three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). nih.govnih.gov The synthetic routes to these isomers and their halogenated derivatives vary significantly, influenced by the position of the carboxylic acid group and its electronic effect on the pyridine ring.

The synthesis of picolinic acid derivatives, such as the target compound, often involves the oxidation of a 2-alkylpyridine or the hydrolysis of a 2-cyanopyridine. The introduction of halogens can be achieved before or after the formation of the carboxylic acid functionality. For instance, in the synthesis of 3-chloro-5-bromo-2-picolinic acid, the carboxylic acid group is formed from a cyano group after the chlorination step and before the final bromination. patsnap.com

Nicotinic acid and its derivatives are often synthesized by the oxidation of 3-picoline. beilstein-journals.org The synthesis of halogenated nicotinic acids can be challenging due to the deactivating effect of the carboxylic acid group at the 3-position.

Isonicotinic acid is typically prepared by the oxidation of 4-picoline. The synthesis of halogenated isonicotinic acid derivatives can be achieved through various methods, including direct halogenation, which is often complicated by selectivity issues.

A review of synthetic routes to best-selling drugs containing 6-membered heterocycles highlights the diverse strategies employed for the synthesis of functionalized pyridines. beilstein-journals.org For example, the synthesis of rosiglitazone (B1679542) involves an SNAr reaction on 2-chloropyridine, which is prepared by the chlorination of 2-pyridone. beilstein-journals.org This illustrates how the precursor to the carboxylic acid (or a derivative) can influence the halogenation strategy.

The choice of synthetic route for a specific halogenated pyridine carboxylic acid regioisomer is therefore a complex decision based on the availability of starting materials, the desired substitution pattern, and the required regioselectivity.

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The application of green chemistry principles to the synthesis of halogenated pyridines is an area of growing importance, aiming to reduce the environmental impact of these processes. frontiersin.orgunito.it This involves the development of more efficient, safer, and environmentally benign synthetic methods.

A key aspect of green chemistry is the development of cost-effective and environmentally friendly protocols. This includes the use of less hazardous reagents, the reduction of waste, and the use of renewable resources. In the context of halogenated pyridine synthesis, this can involve replacing traditional halogenating agents with greener alternatives and using catalytic methods to improve atom economy.

The use of nanocatalysts in the synthesis of pyridines and their fused systems represents a green approach. nih.gov Nanocatalysts can offer high activity and selectivity under mild reaction conditions, and they can often be recovered and reused, reducing waste and cost. The synthesis of pyridines in aqueous media or under solvent-free conditions also contributes to the greenness of the process. nih.gov

Multicomponent reactions (MCRs) are another powerful tool in green chemistry, allowing the synthesis of complex molecules in a single step from three or more reactants. researchgate.net This approach improves efficiency and reduces the number of synthetic steps, leading to less waste generation.

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. frontiersin.orgunito.itresearchgate.net In the synthesis of halogenated pyridines, process intensification can be achieved through the use of continuous flow reactors. frontiersin.orgunito.itresearchgate.net

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. frontiersin.orgunito.it These factors can lead to higher yields, shorter reaction times, and a reduction in by-product formation. The kilogram-scale synthesis of a crizotinib (B193316) intermediate, which involves a halogenated pyridine core, has been successfully demonstrated using a continuous flow catalytic hydrogenation process. acs.org This highlights the potential for continuous flow technology in the industrial production of complex halogenated pyridines.

Microwave-assisted synthesis is another technique for process intensification. Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. researchgate.net The Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully carried out in a continuous flow microwave reactor. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

FeatureBatch SynthesisContinuous Flow Synthesis
Heat & Mass Transfer Often limited, can lead to hotspots and poor mixing.Excellent, due to high surface-area-to-volume ratio.
Reaction Control More challenging to control temperature and reaction time precisely.Precise control over temperature, pressure, and residence time.
Safety Larger volumes of hazardous materials are handled at once.Smaller reaction volumes at any given time, leading to inherently safer processes.
Scalability Can be difficult and may require re-optimization of reaction conditions.Generally more straightforward by running the reactor for longer periods.
Efficiency Can result in lower yields and more by-products.Often leads to higher yields, better selectivity, and reduced waste.

The adoption of green chemistry principles and process intensification technologies holds significant promise for the future of halogenated pyridine synthesis, enabling the production of these important compounds in a more sustainable and efficient manner.

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Chloropyridine 2 Carboxylic Acid

Reactivity of Halogen Substituents (Bromine and Chlorine) on the Pyridine (B92270) Ring

The presence of both a bromine and a chlorine atom on the pyridine ring at positions 3 and 5, respectively, provides two distinct reaction sites. The inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, coupled with their positions relative to the ring nitrogen and the carboxylic acid group, allow for selective chemical modifications.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated pyridines. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate. libretexts.orgnih.gov

In 3-bromo-5-chloropyridine-2-carboxylic acid, the pyridine nitrogen acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. The chlorine atom at the C-5 position is para to the ring nitrogen, while the bromine at C-3 is meta. Generally, positions ortho and para to the ring nitrogen are more activated for SNAr reactions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com Consequently, the C-5 chlorine is expected to be more susceptible to nucleophilic displacement than the C-3 bromine.

While fluoropyridines are often more reactive than chloropyridines in SNAr reactions due to the high electronegativity of fluorine, chloropyridines still readily undergo these substitutions. nih.govacs.org The reaction of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) would likely result in the selective substitution of the chlorine atom at the C-5 position.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net For dihalogenated pyridines, the differential reactivity of C-Br and C-Cl bonds can be exploited to achieve selective functionalization. In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl.

This reactivity trend allows for the selective coupling at the more reactive C-Br bond at the C-3 position while leaving the C-Cl bond at C-5 intact. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a widely used method for this type of transformation. mdpi.com By selecting the appropriate palladium catalyst, ligand, and base, one can achieve high yields and selectivity for the arylation, vinylation, or alkylation at the C-3 position. Other cross-coupling reactions like the Negishi (organozinc) and Buchwald-Hartwig (amination) reactions can also be employed, typically showing similar selectivity for the C-Br bond over the C-Cl bond. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-pyridines

Component Example Reagents/Conditions Role in Reaction
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Facilitates oxidative addition and reductive elimination cycle.
Ligand PPh₃, dppf, Xantphos Stabilizes the palladium center and influences reactivity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid and neutralizes acid produced.
Solvent 1,4-Dioxane/H₂O, Toluene, DMF Solubilizes reactants and influences reaction rate.
Boron Reagent Arylboronic acids, Arylboronic esters Provides the organic group to be coupled to the pyridine ring.

The distinct electronic and steric environments of the bromine and chlorine atoms in this compound, along with their differing intrinsic reactivities in SNAr and cross-coupling reactions, provide a platform for selective, stepwise functionalization. This chemoselectivity is a cornerstone of modern synthetic strategy.

A common synthetic approach involves first targeting the more reactive C-Br bond with a metal-catalyzed cross-coupling reaction. nih.gov For instance, a Suzuki-Miyaura reaction could be performed to introduce an aryl or heteroaryl group at the C-3 position. The resulting 3-aryl-5-chloropyridine-2-carboxylic acid intermediate retains the C-Cl bond, which can then be subjected to a subsequent SNAr reaction. This orthogonal reactivity allows for the controlled and sequential introduction of different substituents onto the pyridine core, enabling the synthesis of highly complex and diverse molecular structures from a single starting material.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C-2 position is another key site for chemical modification, offering pathways to amides, esters, and other derivatives. Its proximity to the ring nitrogen also influences its reactivity, particularly in decarboxylation reactions.

Esterification and amidation are fundamental transformations of carboxylic acids. These reactions are generally robust and high-yielding.

Esterification can be achieved under standard conditions, such as the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Amidation , the formation of an amide bond, typically requires the activation of the carboxylic acid. This is often accomplished using coupling reagents that convert the hydroxyl group of the acid into a better leaving group. A wide array of reagents and methods are available for this purpose, allowing for the formation of amides under mild conditions with high functional group tolerance. organic-chemistry.org

Table 2: Common Reagents for Esterification and Amidation

Transformation Reagent Class Example Reagents General Conditions
Esterification Acid Catalysis H₂SO₄, HCl Reaction with excess alcohol, often with heating.
Amidation Coupling Agents HATU, HBTU, EDC/HOBt Reaction with an amine in an aprotic solvent (e.g., DMF, DCM).
Amidation Acyl Halide Formation SOCl₂, (COCl)₂ Two-step process: formation of acyl chloride, then reaction with amine.

The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is a well-studied process. nih.gov The mechanism is often facilitated by the adjacent ring nitrogen. At low acidity, the reaction can proceed through a zwitterionic intermediate, where the carboxylate is protonated and the ring nitrogen is protonated. This intermediate can then lose carbon dioxide to form an ylide, which is subsequently protonated to give the decarboxylated pyridine. researchgate.net

For this compound, the presence of two electron-withdrawing halogen substituents would be expected to influence the rate of decarboxylation. These groups can affect the basicity of the ring nitrogen and the stability of the intermediates involved in the decarboxylation pathway. The thermal decarboxylation of carboxylic acids is generally viewed as a complex reaction pathway that results in the release of CO₂. researchgate.net In some cases, metal catalysts such as copper, palladium, or silver have been used to promote decarboxylative coupling reactions, although simple thermal or acid-catalyzed decarboxylation is also common for picolinic acid derivatives. nih.gov

Reduction and Oxidation of the Carboxylic Acid

Reduction: The carboxylic acid functional group is generally resistant to reduction. Powerful reducing agents are required to convert it to a primary alcohol.

Expected Reduction Products: The reduction of the carboxylic acid group in this compound would be expected to yield (3-bromo-5-chloropyridin-2-yl)methanol.

Potential Reagents: Reagents capable of effecting this transformation typically include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃).

It is important to consider that the halogen substituents on the pyridine ring might also be susceptible to reduction under certain conditions, potentially leading to a mixture of products.

Oxidation: The carboxylic acid group is already in a high oxidation state and is therefore generally resistant to further oxidation. Under harsh oxidative conditions, cleavage of the pyridine ring or other degradative processes might occur.

Due to the absence of specific research data, a data table detailing reaction conditions and yields for the reduction and oxidation of this compound cannot be provided.

Mechanistic Investigations of Key Transformations

Specific mechanistic investigations into the key transformations of this compound have not been detailed in the available literature. The following subsections discuss general mechanistic principles that could be relevant to this molecule.

There are no specific studies found that investigate ligand-to-metal charge transfer (LMCT) mechanisms involving this compound.

In a general sense, pyridine carboxylic acids can act as ligands in coordination complexes with metal ions. LMCT is a type of electronic transition where an electron moves from an orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.org For this to occur with this compound, it would first need to form a complex with a suitable metal center. The energy of the LMCT band would be influenced by the nature of the metal, its oxidation state, and the substituents on the pyridine ring. Such LMCT processes can be photochemically induced and may lead to redox reactions, such as the decarboxylation of the carboxylic acid. nih.gov

Detailed mechanistic studies distinguishing between concerted and stepwise pathways for nucleophilic additions to this compound are not available. The primary site for nucleophilic addition on this molecule would be the carbonyl carbon of the carboxylic acid group. Generally, nucleophilic attack on a carbonyl group proceeds via a stepwise mechanism involving a tetrahedral intermediate.

A generalized stepwise mechanism for nucleophilic addition to the carboxylic acid group would involve:

Nucleophilic attack on the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the leaving group (e.g., after proton transfer).

The electron-withdrawing nature of the bromo and chloro substituents on the pyridine ring would be expected to enhance the electrophilicity of the carbonyl carbon, potentially influencing the rate of nucleophilic attack.

Specific research on the formation and role of aryl radical intermediates in the functionalization of this compound is not documented in the reviewed literature.

Aryl radicals can be generated from aryl halides through various methods, including single-electron transfer reactions. In the context of this compound, the carbon-bromine bond is generally more susceptible to cleavage to form a radical than the carbon-chlorine bond. The resulting aryl radical could then participate in a range of functionalization reactions, such as cross-coupling or addition to π systems. The decarboxylation of the carboxylic acid group, potentially initiated by an LMCT process as mentioned earlier, could also lead to the formation of a pyridyl radical. nih.gov

Stability and Degradation Pathways of this compound

There is a lack of specific studies on the stability and degradation pathways of this compound. General chemical principles suggest that its stability would be influenced by factors such as temperature, pH, and exposure to light.

Thermal Stability: Halogenated aromatic compounds can be thermally stable, but at high temperatures, decomposition would be expected. A potential thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.

Photodegradation: Halogenated pyridines can be susceptible to photodegradation, often involving the cleavage of the carbon-halogen bonds. The presence of both bromo and chloro substituents may lead to complex degradation pathways upon exposure to UV light.

Chemical Stability: The compound's stability in different chemical environments (e.g., acidic or basic conditions) has not been specifically reported. The carboxylic acid group will deprotonate in basic solutions to form a carboxylate salt. The halogen substituents may be susceptible to nucleophilic aromatic substitution under certain conditions, although the electron-withdrawing nature of the pyridine ring and the other halogen can influence this reactivity.

Due to the absence of detailed research, a data table summarizing degradation products and conditions cannot be provided.

Applications in Advanced Organic Synthesis and Building Block Chemistry

3-Bromo-5-chloropyridine-2-carboxylic acid as a Versatile Synthetic Intermediate

The strategic placement of reactive moieties makes this compound a valuable precursor in multi-step synthetic pathways. The carboxylic acid group allows for amide bond formation, the pyridine (B92270) nitrogen offers a site for coordination and potential quaternization, and the halogen atoms can be manipulated through various cross-coupling reactions, providing a scaffold for building molecular complexity.

While substituted pyridine and picolinic acid frameworks are common structural motifs in medicinal chemistry, specific examples of this compound being a direct precursor in the synthesis of pharmaceutical intermediates are not widely documented in publicly available scientific literature. chemimpex.compatsnap.com However, its derivatives and related halogenated pyridine carboxylic acids are recognized as important building blocks for creating complex heterocyclic compounds essential in drug discovery. chemimpex.com

The most prominent application of this compound is in the agrochemical sector, where it serves as a crucial building block for the synthesis of modern insecticides. scimplify.com Its primary role is as a key intermediate in the production of Chlorantraniliprole, the first commercial insecticide from the anthranilic diamide (B1670390) class. nih.govnih.gov

Chlorantraniliprole is synthesized through a pathway that relies on an intermediate directly derived from this compound. This intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, forms the core heterocyclic structure of the final insecticide. scimplify.comnih.govagreencobio.com The synthesis involves the reaction of this pyrazole (B372694) derivative with 2-amino-5-chloro-N,3-dimethylbenzamide. nih.govgoogle.com The resulting condensation reaction forms the final amide linkage in the Chlorantraniliprole molecule. nih.govnih.gov The efficiency and viability of this commercial synthesis are highly dependent on the availability and purity of its foundational pyridine-based precursor.

Reactant/IntermediateRole in SynthesisResulting Product
This compoundInitial Building Block3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acidKey Pyrazole IntermediateChlorantraniliprole
2-amino-5-chloro-N,3-dimethylbenzamideCoupling Partner (Anthranilamide portion)Chlorantraniliprole

The application of this compound in the production of advanced materials such as polymers or specialized coatings is not specifically detailed in the reviewed scientific literature. However, related compounds like 3-Bromopyridine-2-carboxylic acid are noted for their use in creating advanced materials where specific chemical properties are required for performance and durability. chemimpex.com Similarly, other halogenated pyridine carboxylic acids have been used to prepare pyridine-triazole derivatives for use in photoluminescent materials. ossila.com

Design and Synthesis of Complex Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent starting material for the synthesis of more complex, multi-ring heterocyclic systems. These scaffolds are of high interest in various fields of chemistry due to their unique three-dimensional structures and biological activities. researchgate.netresearchgate.net

The synthesis of pyrazole-fused pyridine systems is a significant area of organic chemistry, as these structures are present in many biologically active compounds. researchgate.netchim.it The industrial synthesis of Chlorantraniliprole serves as a prime example of this application. The process begins with the conversion of this compound into a key pyrazole intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. agreencobio.com This transformation effectively "fuses" a pyrazole ring system onto the original pyridine backbone, creating the core scaffold of the insecticide. This step highlights the utility of the starting material in constructing complex, multi-heterocyclic frameworks. scimplify.com

This compound and its derivatives are valuable intermediates in the synthesis of azatetralone ring systems. google.com A patented method describes the conversion of the carboxylic acid or its ester/amide derivatives into the final tricyclic azatetralone structure. google.com The key step in this transformation involves treating the pyridine carboxylic acid derivative with an alkyl lithium compound, such as t-butyllithium. This organometallic reagent facilitates an intramolecular cyclization to form the new six-membered ring of the azatetralone system. google.com The reaction is typically performed at low temperatures, such as -78°C, to control reactivity and maximize yield. google.com

Starting MaterialKey ReagentReaction TypeProduct
This compound derivativeAlkyl lithium (e.g., t-butyllithium)Intramolecular CyclizationAzatetralone

Incorporating the Pyridine Core into Polycyclic and Macrocyclic Architectures

The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—makes this compound a highly valuable building block for the synthesis of complex molecular architectures. The orthogonal reactivity of these groups allows for sequential and site-selective modifications, which is a crucial requirement for constructing elaborate polycyclic and macrocyclic systems. The pyridine core itself is a prevalent motif in medicinal chemistry, and incorporating it into larger ring systems is a common strategy for developing novel therapeutic agents.

The primary utility of the bromo and chloro substituents lies in their ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. A key principle exploited in these syntheses is the differential reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The C-Br bond is more reactive and can typically be functionalized selectively under milder conditions while leaving the C-Cl bond intact for a subsequent transformation. This two-step functionalization is foundational for building complex scaffolds.

For instance, a synthetic sequence could begin with a Suzuki coupling at the C3-Br position to introduce an aryl or alkyl group. The resulting 5-chloro-3-substituted-pyridine-2-carboxylic acid can then undergo a second cross-coupling reaction at the C5-Cl position. This second coupling partner could be a boronic acid or ester that is tethered to another part of the molecule, facilitating a ring-closing reaction to form a macrocycle.

The carboxylic acid at the C2 position offers another versatile handle for cyclization. It can be readily converted into an amide, ester, or acyl chloride. amazonaws.com In the context of macrocyclization, the carboxylic acid is often the last point of connection. A common strategy involves constructing a long linear precursor via reactions at the bromo and chloro positions and then using a macrolactamization (amide bond formation) or macrolactonization (ester bond formation) reaction to close the ring. Multicomponent reactions (MCRs) have also emerged as a powerful tool for the convergent assembly of macrocycles, providing a rapid pathway to structural diversity. nih.gov

While specific examples detailing the use of this compound in the synthesis of named polycyclic or macrocyclic compounds are not prevalent in readily accessible literature, its structural motifs are found in intermediates for complex molecules. For example, related 3-bromo-5-chloro-pyridines have been utilized as intermediates in the synthesis of azatetralones. google.com The principles of using differentially halogenated pyridines for sequential cross-coupling are well-established for building complex heterocyclic systems. researchgate.net

Table 1: Potential Sequential Reactions for Macrocycle Synthesis

Step Position Reaction Type Reagents/Catalyst (Example) Result
1 C3-Br Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, Base Selective functionalization at C3
2 C5-Cl Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI Functionalization at C5

Retrosynthetic Analysis Utilizing this compound

Retrosynthetic analysis is the process of deconstructing a complex target molecule into simpler, commercially available starting materials. amazonaws.com this compound is an ideal starting material or "synthon" in this context due to its trifunctional nature, which allows for multiple strategic disconnections. When analyzing a complex pharmaceutical or agrochemical target containing a 2,3,5-trisubstituted pyridine ring, this compound often emerges as a logical precursor.

The core principle of a retrosynthetic analysis involving this building block is to recognize key bond formations that can be reliably reversed. ox.ac.uk The most common disconnections are carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds that were formed via robust reactions like cross-couplings or amidations.

Consider a hypothetical complex target molecule, such as a macrocyclic inhibitor of a protein-protein interaction, containing a pyridine core. The retrosynthetic thought process would proceed as follows:

Final Ring Closure Disconnection: The final bond formed to create the macrocycle is often an amide or ester linkage due to the high efficiency of these reactions. Retrosynthetically, this translates to a disconnection of the macrocycle at the lactam or lactone bond, revealing a linear precursor with a terminal carboxylic acid and a terminal amine or alcohol. If the carboxylic acid part of this precursor corresponds to the pyridine C2 position, the analysis leads directly back to a derivative of our building block.

Side Chain Disconnections: The substituents at the C3 and C5 positions of the pyridine ring are disconnected next. If these were installed via cross-coupling reactions, the disconnection involves breaking the C-C or C-N bond and replacing the substituent with a halogen. For example, an aryl group at C3 would be disconnected back to a bromine atom at that position (a reversal of a Suzuki reaction), and an amino group at C5 would be disconnected back to a chlorine atom (a reversal of a Buchwald-Hartwig amination).

Table 2: Retrosynthetic Disconnections for a Hypothetical Target Molecule

Target Molecule Feature Forward Reaction Retrosynthetic Disconnection Precursor Generated
Macrocyclic Amide (Lactam) Intramolecular Amidation C(O)-N Bond Cleavage Linear Amino-Carboxylic Acid
Aryl group at Pyridine C3 Suzuki Coupling C-C Bond Cleavage 3-Bromo Pyridine Derivative

By applying these retrosynthetic principles, chemists can efficiently devise synthetic routes to complex molecules, recognizing this compound as a powerful and versatile starting point.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective method for identifying the functional groups present.

The IR spectrum of 3-Bromo-5-chloropyridine-2-carboxylic acid would be characterized by several key absorption bands:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is involved in hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1730 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic pyridine (B92270) ring.

C=C and C=N Stretches: The pyridine ring vibrations typically result in a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-Cl and C-Br Stretches: Absorptions for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch is usually found around 700-800 cm⁻¹, while the C-Br stretch occurs at lower wavenumbers, around 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid2500-3300Broad, Strong
C-H StretchAromatic Ring>3000Medium-Weak
C=O StretchCarboxylic Acid1700-1730Strong, Sharp
C=C / C=N StretchesAromatic Ring1400-1600Medium-Strong
C-Cl StretchAryl Halide700-800Medium
C-Br StretchAryl Halide500-600Medium

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₆H₃BrClNO₂. High-resolution mass spectrometry (HRMS) would confirm its exact mass (monoisotopic mass: 234.9040 u).

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and one chlorine atom results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. The cluster will show peaks at M, M+2, and M+4, with relative intensities determined by the natural abundances of the isotopes.

Common fragmentation pathways in electron ionization (EI) mass spectrometry would involve the loss of small, stable molecules or radicals. For this compound, prominent fragmentation could include:

Loss of the carboxyl group: A peak corresponding to [M - COOH]⁺ (loss of 45 Da).

Decarboxylation: A peak corresponding to [M - CO₂]⁺ (loss of 44 Da).

Loss of halogen atoms: Peaks corresponding to [M - Br]⁺ or [M - Cl]⁺.

X-ray Diffraction (XRD) for Solid-State Structure and Conformational Analysis

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing invaluable information about bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal XRD analysis would be the key to unlocking its detailed solid-state architecture.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, a general understanding of its likely solid-state conformation can be inferred from the analysis of related halogenated pyridine carboxylic acids. The conformation of the molecule would be significantly influenced by the steric and electronic effects of the bromo, chloro, and carboxylic acid substituents on the pyridine ring.

Key Structural Features to be Determined by XRD:

Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group relative to the ring are critical conformational parameters. Intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen is a common feature in 2-pyridinecarboxylic acids, leading to a planar or near-planar arrangement.

Intermolecular Interactions: In the solid state, molecules of this compound would likely engage in a variety of non-covalent interactions. These could include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers or extended chains with neighboring molecules.

A hypothetical data table that would be generated from an XRD analysis is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)998.6
Z4
Calculated Density (g/cm³)1.572
R-factor< 0.05

This data is purely illustrative and not based on experimental results for this compound.

Other Advanced Spectroscopic Probes (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the carboxylic acid group.

The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are sensitive to the substitution pattern on the aromatic ring. The presence of the bromine and chlorine atoms, as well as the carboxylic acid group, would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Expected Electronic Transitions:

π → π transitions:* These transitions, typically occurring at shorter wavelengths (higher energy), involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring.

n → π transitions:* These lower energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These bands are generally weaker in intensity compared to π → π* transitions.

A representative data table summarizing the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is provided below.

Solventλmax (nm) (Hypothetical)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) (Hypothetical)Transition (Tentative Assignment)
Ethanol~280~5,000π → π
Ethanol~320~1,500n → π

This data is hypothetical and serves as an example of what might be observed experimentally.

The exact positions and intensities of these absorption bands would provide valuable information about the electronic structure of the molecule and could be used for quantitative analysis.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For 3-Bromo-5-chloropyridine-2-carboxylic acid, molecular modeling would begin with the construction of its three-dimensional structure. A primary focus of this analysis would be to identify the most stable conformation(s) of the molecule. acs.org

Conformational analysis is crucial for understanding a molecule's properties and reactivity. In the case of this compound, the key rotational bond is between the pyridine (B92270) ring and the carboxylic acid group (C2-C(OOH)). The orientation of the carboxylic acid group relative to the pyridine ring can be defined by a dihedral angle. Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the energy of the molecule as a function of this dihedral angle, generating a potential energy surface. The minima on this surface correspond to stable conformers.

For pyridine carboxylic acids, intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton can significantly influence the preferred conformation. rsc.org In this compound, the presence of bulky bromine and chlorine atoms adjacent to the carboxylic acid group would also introduce steric effects that shape the conformational landscape.

Table 1: Hypothetical Conformational Analysis of this compound This table is for illustrative purposes only.

Dihedral Angle (N-C2-C-O) Relative Energy (kcal/mol) Intramolecular Interactions
0.0 Potential H-bond (O-H···N)
90° 5.2 Steric hindrance

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mostwiedzy.plijcce.ac.ir It is well-suited for studying halogenated pyridine derivatives, providing a balance between computational cost and accuracy. bohrium.comnih.gov A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. ijcce.ac.ir

DFT calculations yield fundamental electronic properties such as the total energy, dipole moment, and the distribution of electron density. From these calculations, the molecular orbitals and their corresponding energy levels are determined. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. libretexts.org The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. researchgate.net

Table 2: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation This table is for illustrative purposes only.

Property Predicted Value
HOMO Energy -6.8 eV
LUMO Energy -2.1 eV
HOMO-LUMO Gap 4.7 eV

The spatial distribution of the HOMO and LUMO densities, known as the frontier molecular orbitals (FMOs), provides insight into the regioselectivity of chemical reactions. unesp.brwuxibiology.comsapub.org

Electrophilic Attack: An electrophile will preferentially attack the regions of the molecule where the HOMO density is highest. For a pyridine derivative, this is often on the nitrogen atom or specific carbon atoms of the ring.

Nucleophilic Attack: A nucleophile will target areas where the LUMO density is concentrated. In halogenated pyridines, these sites are often the carbon atoms bonded to the electronegative halogen atoms. wuxibiology.com

For this compound, the HOMO would likely be distributed over the pyridine ring and the oxygen atoms of the carboxyl group, while the LUMO would be expected to have significant contributions on the carbon atoms attached to the bromine and chlorine atoms, as well as the carboxylic carbon.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. acs.orgmdpi.com These indices provide a more quantitative picture of the molecule's chemical behavior.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help in comparing the reactivity of different molecules. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound This table is for illustrative purposes only, based on the energies from Table 2.

Descriptor Formula Predicted Value
Ionization Potential (I) -EHOMO 6.8 eV
Electron Affinity (A) -ELUMO 2.1 eV
Electronegativity (χ) (I + A) / 2 4.45 eV
Chemical Hardness (η) (I - A) / 2 2.35 eV

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgwikipedia.orgnih.gov This analysis is based on the electron density (ρ) and its reduced density gradient (s).

An NCI plot provides a 3D representation of these interactions as isosurfaces. The color of the isosurface indicates the nature and strength of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak attractive interactions (e.g., van der Waals forces).

Red: Repulsive interactions (e.g., steric clashes). researchgate.net

For this compound, an NCI analysis would be expected to reveal an intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen (a blue or bluish-green surface). Green surfaces would likely appear around the aromatic ring, indicating π-stacking potential. Red patches might be observed between the bulky halogen atoms and the carboxylic acid group, indicating steric repulsion, which would influence the molecule's preferred conformation. youtube.com

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron localization in a molecule. researchgate.netrsc.orgjussieu.frwikipedia.org They help in identifying core electrons, valence electrons, chemical bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgmdpi.com

ELF: The ELF is a function that takes values between 0 and 1. wikipedia.org A value close to 1 signifies high electron localization (typical for core electrons, covalent bonds, and lone pairs), while a value of 0.5 corresponds to a uniform electron gas-like distribution (found in delocalized π-systems). wikipedia.org

LOL: The LOL provides a similar, often clearer, picture of electron localization. rsc.orgjussieu.fr High LOL values indicate regions where electrons are highly localized.

For this compound, an ELF/LOL analysis would visualize the lone pairs on the nitrogen and oxygen atoms, the covalent bonds (C-C, C-N, C-H, C-Br, C-Cl, C-O, O-H), and the delocalized π-electron system of the pyridine ring. This analysis can offer insights into the aromaticity of the ring and the electronic nature of the substituent effects.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility and the orientation of its substituent groups. Such studies for related compounds, like thiazole (B1198619) clubbed pyridine scaffolds, have been used to understand the thermodynamic properties of ligand binding to biological targets. mdpi.com

The conformational space of this compound is largely defined by the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. The orientation of the carboxylic acid group relative to the nitrogen atom and the halogen substituents can influence the molecule's electronic distribution, polarity, and ability to form intermolecular interactions, such as hydrogen bonds.

A molecular dynamics simulation protocol could also be developed to model the specific effects of the halogen atoms. For instance, simulations have been used to model halogen bonding in protein-ligand complexes by incorporating a charged extra point to represent the anisotropic charge distribution on halogen atoms. nih.gov This approach has shown that chloro, bromo, and iodo derivatives can have progressively narrower distributions of calculated geometries, which correlates with their binding affinities. nih.gov Such a study on this compound could elucidate how its bromine and chlorine atoms participate in halogen bonding, which can be a crucial factor in molecular recognition.

In Silico Studies of Molecular Interactions (e.g., Molecular Docking with Biological Targets)

In silico studies, particularly molecular docking, are instrumental in predicting the binding orientation and affinity of a small molecule to a biological target. While no specific molecular docking studies for this compound have been reported, the extensive research on related pyridine derivatives highlights the potential of this scaffold in drug discovery. Pyridine carboxylic acid isomers are known to be key components in a variety of drugs targeting numerous conditions. nih.govnih.gov

Molecular docking studies on various bromo- and chloro-substituted pyridine derivatives have revealed their potential as inhibitors of several important biological targets:

Antimycobacterial Agents: A series of 2-bromo-N-[4-(2-{[2-(substituted phenyl)-3-chloro-4-oxoazetidin-1-yl] amino}-2-oxoethyl) phenyl] pyridine-4-carboxamide derivatives were designed and evaluated as antimycobacterial agents. Molecular docking and molecular dynamics simulation studies were performed against the mycobacterial InhA enzyme to understand their mechanism of action. researchgate.net

Antitumor Agents: Novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and investigated as potential telomerase inhibitors. Docking simulations were used to position the active compounds into the active site of telomerase to determine the probable binding model. nih.gov

Anti-colorectal Cancer Drugs: Pyridine and pyrimidine (B1678525) derivatives have been identified as potent inhibitors of the enzyme thymidylate synthase, a target for anti-colorectal cancer chemotherapy. Molecular docking was used to study the interactions between these derivatives and the enzyme. jocpr.com

COVID-19 Inhibitors: Thiazole clubbed pyridine scaffolds have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Molecular docking was employed to determine the binding energy of non-bonding interactions between the compounds and the receptor. mdpi.com

Given these examples, it is plausible that this compound could be investigated as a ligand for a variety of biological targets. A hypothetical docking study would involve preparing a 3D model of the compound and docking it into the binding sites of various proteins to predict its binding mode and affinity. The presence of the carboxylic acid, a common hydrogen bond donor and acceptor, along with the halogen atoms capable of forming halogen bonds, provides multiple points for potential interaction with a protein's active site.

Biological Activities and Mechanistic Insights of 3 Bromo 5 Chloropyridine 2 Carboxylic Acid and Its Derivatives

Antimicrobial and Antifungal Activity

Derivatives of pyridine (B92270) carboxylic acids have demonstrated notable efficacy against a range of microbial pathogens. The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring is a common strategy to enhance antimicrobial and antifungal properties. While specific data for 3-Bromo-5-chloropyridine-2-carboxylic acid is not extensively detailed in the available literature, the activity of analogous halogenated pyridine compounds provides significant insights into its potential.

For instance, various pyridine derivatives have shown good antibacterial activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. nih.gov Similarly, antifungal activity has been observed against species like Candida albicans and Aspergillus niger. nih.gov The presence of chloro and methoxy (B1213986) substituents on pyridine-based compounds has been linked to better antifungal activities. nih.gov Some novel pyridine and thienopyridine derivatives have exhibited strong antimicrobial activity, with certain compounds showing significant inhibition zones against B. mycoides and C. albicans. researchgate.net One such derivative demonstrated inhibitory activity against E. coli at a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL, and against B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL. researchgate.net

The antimicrobial potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Examples of Antimicrobial Activity of Pyridine Derivatives

Compound Type Test Organism MIC (µg/mL) Reference
Pyridine Derivative 12a Escherichia coli 19.5 researchgate.net
Pyridine Derivative 12a Bacillus mycoides <4.8 researchgate.net
Pyridine Derivative 12a Candida albicans <4.8 researchgate.net
Pyridine Derivative 15 Escherichia coli >4.8 researchgate.net
Pyridine Derivative 15 Bacillus mycoides 9.8 researchgate.net
Pyridine Derivative 15 Candida albicans 39 researchgate.net

This table presents data for illustrative pyridine derivatives to indicate the potential activity spectrum.

Contribution of the Halogenated Pyridine Core to Biological Efficacy

The chemical structure of this compound, featuring a pyridine ring substituted with two different halogen atoms (bromine and chlorine) and a carboxylic acid group, is central to its biological activity. The pyridine nucleus itself is a key pharmacophore found in many bioactive compounds and approved drugs. nih.govnih.gov Its nitrogen atom can participate in hydrogen bonding, and the aromatic system allows for π-π stacking interactions with biological targets. nih.gov

The inclusion of halogen atoms significantly modulates the molecule's physicochemical properties, which in turn affects its biological efficacy. nih.gov Halogens can influence:

Lipophilicity : The presence of bromine and chlorine generally increases the molecule's lipophilicity, which can enhance its ability to cross microbial cell membranes. nih.gov

Electronic Effects : Halogens are electron-withdrawing groups, which can alter the electron distribution within the pyridine ring and affect how the molecule interacts with its biological targets.

Halogen Bonding : Halogen atoms, particularly bromine and chlorine, can act as halogen bond donors. rsc.org This is a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen found in the amino acid residues of enzymes or other biological targets. nih.govnih.gov These interactions can significantly improve the binding affinity and selectivity of the compound for its target. nih.govrsc.org

The combination of a pyridine core with halogen substituents creates a scaffold with enhanced potential for potent and specific biological interactions, making it a promising basis for the development of new bioactive agents. nih.govmdpi.com

Exploration of Mechanisms of Action (e.g., enzyme inhibition, disruption of cellular processes)

The mechanisms through which halogenated pyridine derivatives exert their antimicrobial effects are varied and can involve multiple cellular targets. One of the primary mechanisms is enzyme inhibition. nih.gov The pyridine carboxylic acid scaffold is a known constituent in the design of various enzyme inhibitors. nih.gov

Potential mechanisms of action include:

Enzyme Inhibition : Many antimicrobial agents function by inhibiting essential enzymes in bacteria and fungi. For example, some pyridine derivatives act as DNA gyrase inhibitors, thereby blocking DNA replication in bacteria. mdpi.com Others, particularly amide derivatives, are known to target succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, disrupting cellular respiration and energy production. researchgate.netnih.gov The carboxylic acid group can be crucial for this activity, as it can coordinate with metal ions present in the active sites of metalloenzymes.

Disruption of Cellular Processes : Halogenated compounds can act through mechanisms like oxidation or halogenation of microbial proteins. youtube.com Agents that liberate chlorine or other halogens can react with peptide linkages in proteins, altering their structure and function, which ultimately leads to cell death. youtube.com

Metal Sequestration : Some pyridine-based compounds, like Pyridine-2,6-dithiocarboxylic acid, act as metal chelators. nih.gov By binding essential metal ions like iron, they deprive microbes of necessary cofactors for enzymatic reactions, thereby inhibiting their growth. nih.gov The carboxylic acid moiety in this compound could potentially contribute to a similar metal-chelating activity.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Properties

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds into more potent and selective agents. For pyridine derivatives, SAR studies have revealed several key principles:

Nature and Position of Substituents : The type and position of substituent groups on the pyridine ring are critical. The presence of halogen atoms is often associated with enhanced activity. nih.gov For instance, in a series of pyridylpiperazine derivatives, the substitution of a chlorine atom with a bromine atom led to a decrease in urease inhibitory activity, suggesting that both electronegativity and atomic size play a role. nih.gov

The Role of the Carboxylic Acid Group : The carboxylic acid at the 2-position is a key feature. It can act as a hydrogen bond donor or acceptor and can chelate metal ions, which is often essential for binding to the active site of target enzymes. nih.gov Modifications of this group, for example, by converting it into an amide, can significantly alter the activity profile. nih.gov

Influence of Additional Functional Groups : The introduction of other functional groups can further modulate activity. Studies on various pyridine derivatives have shown that groups like nitro, amino, and methoxy can significantly influence antimicrobial potency. nih.govnih.gov For example, analogs with halogen and nitro substituents have emerged as promising antimicrobials, while those with chloro and methoxy groups showed better antifungal activities. nih.gov

These SAR insights guide the rational design of new derivatives of this compound with potentially improved efficacy and selectivity.

Development of Novel Biocidal Agents and Therapeutic Candidates

The versatile biological activity of halogenated pyridine carboxylic acids makes them attractive scaffolds for the development of new biocidal agents and therapeutic candidates. The pyridine ring is a privileged structure in drug discovery, and its derivatives are being actively investigated for various applications. nih.govnih.gov

Agricultural Biocides : Amide derivatives of pyridine carboxylic acids are a well-established class of fungicides used in agriculture. researchgate.net They often act as succinate dehydrogenase inhibitors (SDHIs), protecting crops from pathogenic fungi. researchgate.netnih.gov The this compound core could serve as a starting point for the synthesis of novel fungicides with potentially improved spectrum or resistance profiles.

Therapeutic Agents : The antimicrobial properties of these compounds make them candidates for development as new antibacterial and antifungal drugs. Given the rising threat of antimicrobial resistance, there is a constant need for novel agents that act on new targets or can overcome existing resistance mechanisms. wjbphs.com The unique halogenation pattern of this compound could lead to compounds with novel modes of action or improved pharmacokinetic properties. Halogenated picolinic acid derivatives are considered potentially valuable therapeutic candidates.

The systematic modification of the this compound structure, guided by SAR studies, represents a promising strategy for the discovery of next-generation biocides and pharmaceuticals.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Catalytic Systems for Functionalization

The functionalization of the 3-Bromo-5-chloropyridine-2-carboxylic acid core is a primary area for future research. While methods for modifying halopyridines exist, developing highly efficient and site-selective catalytic systems remains a significant challenge. beilstein-journals.org Future work should focus on transition-metal catalysis to selectively target the C-Br, C-Cl, and the unfunctionalized C-H bonds.

Key research objectives include:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one halogen over the other. For instance, developing nickel- or palladium-based catalysts that preferentially engage in cross-coupling reactions at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. researchgate.netacs.org

Remote C-H Functionalization: Exploring novel methods for the direct functionalization of the C-4 and C-6 positions. nih.govnih.gov Overcoming the directing effects of the nitrogen atom and existing substituents to achieve selective C-H activation at these remote sites is a considerable synthetic challenge. nih.govchemrxiv.org

Decarboxylative Coupling: Investigating catalytic systems that utilize the carboxylic acid group as a traceless directing group or as a leaving group in decarboxylative cross-coupling reactions to introduce new substituents at the C-2 position.

Catalytic Approach Target Position Potential Reaction Type Key Challenge
Nickel/Palladium CatalysisC3 (Bromo)Suzuki, Buchwald-Hartwig, SonogashiraAchieving selectivity over the C5-Cl bond
Iridium/Rhodium CatalysisC4 / C6 (C-H)Borylation, Arylation, AlkylationOvercoming electronic deactivation and steric hindrance
Copper/Silver CatalysisC2 (Carboxyl)Decarboxylative Cross-CouplingPreventing premature or unwanted side reactions

Expanded Applications in Emerging Fields (e.g., Materials Science, Supramolecular Chemistry)

The multifunctional nature of this compound makes it an attractive building block for advanced materials and supramolecular assemblies. The pyridine (B92270) nitrogen and the carboxylic acid group are excellent coordinating sites for metal ions, while the halogen atoms can participate in halogen bonding.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the compound as a ligand to construct novel MOFs. The specific geometry and electronic properties of the ligand could lead to materials with unique porosity, catalytic activity, or sensing capabilities.

Supramolecular Assembly: Investigating the self-assembly properties governed by hydrogen bonding (carboxylic acid dimers) and halogen bonding. acs.org The interplay between the robust carboxylic acid–pyridine supramolecular heterosynthon and other non-covalent interactions could be harnessed to engineer complex, multidimensional crystalline structures. nih.govrsc.org This approach is valuable for crystal engineering and designing materials with tailored properties. acs.org

Photoluminescent Materials: Incorporating this scaffold into larger conjugated systems or metal complexes. For example, derivatives like pyridine-triazoles have been used to create photoluminescent materials with high quantum yields. ossila.com The heavy atoms (Br, Cl) could also promote intersystem crossing, potentially leading to applications in phosphorescent materials.

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For a molecule as complex as this compound, several reaction pathways warrant further investigation.

Areas for detailed mechanistic study include:

Selective Halogen Activation: Probing the precise mechanism of oxidative addition in palladium- or nickel-catalyzed cross-coupling reactions to understand the factors governing C-Br versus C-Cl bond activation.

Decarboxylation Mechanisms: Studying the kinetics and intermediates involved in the decarboxylation of the carboxylic acid group under various thermal or catalytic conditions. researchgate.net Research could clarify whether the reaction proceeds through a Hammick ylide mechanism or via protonation of an intermediate. researchgate.net

C-H Functionalization Pathways: Elucidating the mechanism of directed or non-directed C-H activation, including whether the reaction proceeds via concerted metalation-deprotonation, Friedel-Crafts-type reactions, or radical pathways. beilstein-journals.org

Integration of Computational and Experimental Approaches for Rational Design

Combining computational modeling with experimental validation offers a powerful strategy for accelerating research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the properties and reactivity of this compound and its derivatives.

Future integrated approaches could focus on:

Predicting Reactivity and Selectivity: Using computational models to predict the most favorable sites for electrophilic or nucleophilic attack, the relative activation barriers for C-Br vs. C-Cl bond cleavage, and the regioselectivity of C-H functionalization.

Catalyst Design: Computationally screening libraries of ligands and metal catalysts to identify candidates with optimal activity and selectivity for specific transformations. nih.govacs.org This can guide experimental efforts and reduce trial-and-error synthesis.

Understanding Non-Covalent Interactions: Modeling the strength and directionality of hydrogen and halogen bonds to predict and design stable supramolecular structures. rsc.orgresearchgate.net This is particularly relevant for the rational design of co-crystals and other advanced materials. rsc.org

Research Area Computational Tool Experimental Technique Objective
Reaction SelectivityDFT (Transition State Analysis)Kinetic Studies, In-situ SpectroscopyElucidate mechanisms of selective functionalization
Catalyst DevelopmentLigand Field Theory, Molecular DockingHigh-Throughput ScreeningDesign efficient and selective catalysts
Supramolecular DesignMolecular Dynamics, Crystal Structure PredictionX-ray Diffraction, STMEngineer novel materials with predictable structures

Exploration of New Biological Targets and Therapeutic Modalities

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov The unique substitution pattern of this compound provides a starting point for creating new chemical entities with potential therapeutic applications. wisdomlib.orgresearchgate.net

Unexplored avenues in this area include:

Scaffold for Novel Inhibitors: Utilizing the compound as a core structure for the synthesis of libraries of derivatives to be screened against a wide range of biological targets, such as kinases, proteases, or DNA gyrase. researchgate.net The carboxylic acid can act as a key interaction point with active sites, while the halogenated pyridine ring can occupy hydrophobic pockets and enhance binding affinity. nih.gov

Antimicrobial and Anticancer Agents: Pyridine derivatives have shown broad-spectrum activity against bacteria, fungi, and cancer cell lines. nih.govwisdomlib.org Future research could focus on synthesizing and evaluating derivatives of this compound for their potential as novel antimicrobial or anticancer drugs. nih.gov

Bioisosteric Replacement: Exploring the use of the core scaffold as a bioisostere for other known active compounds. The specific electronic and steric properties imparted by the halogen atoms could lead to improved potency, selectivity, or pharmacokinetic profiles.

Investigation of Environmental Impact and Degradation Pathways of the Compound

As with any synthetic chemical, understanding the environmental fate of this compound and its derivatives is essential. Halogenated organic compounds can be persistent in the environment and may pose risks to ecosystems. researchgate.netnih.gov

Key areas for future environmental research are:

Biodegradation Studies: Assessing the biodegradability of the compound in soil and aquatic environments. nih.gov Identifying microbial strains or enzymatic pathways capable of degrading the pyridine ring or cleaving the carbon-halogen bonds. tandfonline.com Bacteria are known to degrade pyridinecarboxylic acids, often through pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net

Photodegradation Analysis: Investigating the stability of the compound under simulated sunlight to determine if photolytic pathways contribute to its environmental degradation. Some metabolites of pyridine dicarboxylic acids have been shown to be readily degraded by sunlight. nih.gov

Metabolite Identification and Toxicity: Identifying the major degradation products and assessing their potential toxicity. Understanding the complete degradation pathway is crucial for a comprehensive environmental risk assessment. nih.gov

Q & A

Q. What purification protocols are recommended for lab-scale synthesis of this compound?

  • Methodological Answer : After acid workup, sequential trituration (hexane → ethyl acetate) removes non-polar impurities. Final recrystallization in acetonitrile/water (7:3 v/v) achieves >99% purity, verified by LC-MS with a Zorbax SB-C8 column .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.